
GNE 2861
概要
説明
GNE-2861は、グループII p21活性化キナーゼ、特にp21活性化キナーゼ4、p21活性化キナーゼ5、およびp21活性化キナーゼ6を選択的に標的とする低分子阻害剤です。これらのキナーゼは、細胞骨格の再編成、細胞運動性、および細胞周期の進行を含むさまざまな細胞プロセスに関与しています。 GNE-2861は、エストロゲン受容体アルファシグナルを乱すことで、乳がん細胞をタモキシフェン治療に感受性にする可能性を示しています .
科学的研究の応用
Chemical Properties and Mechanism of Action
Chemical Structure : GNE 2861 is chemically described as 1-[2-[1-(2-Amino-4-pyrimidinyl)-2-[(2-methoxyethyl)amino]-1H-benzimidazol-6-yl]ethynyl]cyclohexanol. It exhibits high purity (≥98%) and has been shown to potently inhibit group II PAKs with IC50 values of 7.5 nM for PAK4, 126 nM for PAK5, and 36 nM for PAK6 .
Mechanism of Action : this compound selectively inhibits the activity of PAK4, which is implicated in various oncogenic processes including cell proliferation, migration, and invasion. The inhibition of PAK4 has been linked to the restoration of sensitivity to tamoxifen in resistant breast cancer cell lines, suggesting a novel therapeutic approach for enhancing endocrine therapy efficacy .
Breast Cancer Treatment
This compound has been extensively studied for its potential to treat breast cancer, particularly in overcoming resistance to tamoxifen. Research indicates that:
- Tamoxifen Sensitization : this compound restores tamoxifen sensitivity in tamoxifen-resistant breast cancer cell lines (e.g., MCF-7/LCC2). This is achieved through the inhibition of PAK4, which regulates estrogen receptor alpha (ERα) signaling .
- Cell Proliferation and Migration : In vitro studies demonstrate that this compound inhibits the proliferation and migration of breast cancer cells, highlighting its potential as an anti-cancer agent .
Case Study :
A study involving MCF-7/LCC2 cells showed that treatment with this compound significantly reduced cell viability and restored sensitivity to tamoxifen. The combination treatment resulted in a noticeable decrease in tumor growth in xenograft models .
Endometriosis Management
Recent findings suggest that this compound may also play a role in treating endometriosis by targeting PAK5:
- Inhibition of Endometriotic Cell Proliferation : Studies have shown that this compound effectively blocks the development of endometriosis by inhibiting PAK5 activity, which is upregulated in endometriotic tissues. This inhibition reduces glycolysis and cell proliferation in endometriotic cells .
Data Table: Effects of this compound on Endometriosis Models
Treatment | Concentration (nM) | Effect on Cell Proliferation (%) | Observations |
---|---|---|---|
Control | - | 100 | Baseline |
This compound | 250 | ~40 | Significant reduction in proliferation |
This compound + KPT-9274 | 250 + 1000 | ~20 | Synergistic effect observed |
作用機序
GNE-2861は、グループII p21活性化キナーゼ、特にp21活性化キナーゼ4、p21活性化キナーゼ5、およびp21活性化キナーゼ6を選択的に阻害することで、その効果を発揮します。この化合物は、これらのキナーゼのATP結合ポケットに結合し、その活性化とそれに続く標的タンパク質のリン酸化を防ぎます。この阻害は、これらのキナーゼによって仲介されるシグナル伝達経路を破壊し、細胞運動性、細胞骨格の再編成、および細胞周期の進行の低下につながります。 乳がん細胞では、GNE-2861はエストロゲン受容体アルファシグナルを乱し、タモキシフェン感受性を回復させます .
類似の化合物との比較
GNE-2861は、グループII p21活性化キナーゼに対する選択性においてユニークであり、より幅広いキナーゼを標的とする可能性のある他のキナーゼ阻害剤とは異なります。類似の化合物には、PF-3758309やFRAX1036などの他のp21活性化キナーゼ阻害剤が含まれますが、これらはグループII p21活性化キナーゼも阻害しますが、選択性プロファイルや治療効力が異なる場合があります。 GNE-2861の乳がん細胞におけるタモキシフェン感受性を回復させる能力は、貴重な研究ツールおよび治療薬としてのその可能性を強調しています .
準備方法
GNE-2861の合成には、6-クロロ-4-アミノキナゾリン-2-カルボキサミド誘導体の設計と最適化が含まれます。合成経路は、通常、出発点として2,4-ジアミノキナゾリン系阻害剤を選択することから始まります。X線結晶構造解析と構造ベースの薬物設計アプローチによって導かれた、一連の新規4-アミノキナゾリン-2-カルボキサミド阻害剤が設計および合成されます。 阻害剤の選択性、治療効力、および薬理学的特性は、さまざまな化学反応と条件によって最適化されます .
化学反応の分析
GNE-2861は、リン酸化やキナーゼ活性の阻害など、いくつかのタイプの化学反応を起こします。この化合物は、グループI p21活性化キナーゼに影響を与えずに、グループII p21活性化キナーゼを選択的に阻害します。これらの反応で使用される一般的な試薬には、さまざまなキナーゼ阻害剤とリン酸化剤が含まれます。 これらの反応から生成される主な生成物は、リン酸化されたタンパク質と阻害されたキナーゼです .
科学研究への応用
GNE-2861は、特にがん研究の分野で、いくつかの科学研究への応用があります。タモキシフェン耐性乳がん細胞をタモキシフェン治療に感受性にすることが示されています。これは、タモキシフェン耐性のメカニズムを研究し、乳がんの新しい治療戦略を開発するための貴重なツールになります。
類似化合物との比較
GNE-2861 is unique in its selectivity for group II p21-activated kinases, distinguishing it from other kinase inhibitors that may target a broader range of kinases. Similar compounds include other p21-activated kinase inhibitors such as PF-3758309 and FRAX1036, which also inhibit group II p21-activated kinases but may have different selectivity profiles and therapeutic potencies. GNE-2861’s ability to restore tamoxifen sensitivity in breast cancer cells highlights its potential as a valuable research tool and therapeutic agent .
生物活性
GNE 2861 is a selective inhibitor of group II p21-activated kinases (PAKs), specifically targeting PAK4, PAK5, and PAK6. Its potential as a therapeutic agent, particularly in oncology, has garnered significant attention due to its effects on tumor cell proliferation, migration, and invasion. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.
- Chemical Name : 1-[2-[1-(2-Amino-4-pyrimidinyl)-2-[(2-methoxyethyl)amino]-1H-benzimidazol-6-yl]ethynyl]cyclohexanol
- Purity : ≥98%
- IC50 Values :
- PAK4: 7.5 nM
- PAK5: 126 nM
- PAK6: 36 nM
This compound exhibits high selectivity for group II PAKs over a broad panel of kinases, with significant inhibition observed at low concentrations .
This compound functions by inhibiting the activity of group II PAKs, which are involved in various cellular processes including cell growth, survival, and motility. The inhibition of these kinases leads to:
- Decreased Tumor Cell Proliferation : this compound has been shown to reduce the viability of breast cancer cell lines significantly.
- Inhibition of Migration and Invasion : In vitro studies demonstrate that this compound impairs the migratory and invasive capabilities of cancer cells .
In Vitro Studies
A series of in vitro experiments have demonstrated the efficacy of this compound in various cancer models:
Case Studies
One notable study investigated the effects of this compound on tamoxifen-resistant breast cancer cells. The compound not only inhibited cell proliferation but also sensitized these cells to tamoxifen treatment. This was attributed to its ability to modulate estrogen receptor α target gene expression through PAK4-dependent pathways .
Clinical Implications
The selectivity and potency of this compound make it a promising candidate for further clinical evaluation. Current research suggests that it could be particularly beneficial for patients with breast cancer who exhibit resistance to standard therapies such as tamoxifen. The ongoing studies aim to assess its efficacy in vivo using mouse xenograft models and potentially in clinical trials for advanced solid malignancies .
特性
IUPAC Name |
1-[2-[3-(2-aminopyrimidin-4-yl)-2-(2-methoxyethylamino)benzimidazol-5-yl]ethynyl]cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-30-14-13-25-21-26-17-6-5-16(7-11-22(29)9-3-2-4-10-22)15-18(17)28(21)19-8-12-24-20(23)27-19/h5-6,8,12,15,29H,2-4,9-10,13-14H2,1H3,(H,25,26)(H2,23,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXMIHOUHYSGJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC2=C(N1C3=NC(=NC=C3)N)C=C(C=C2)C#CC4(CCCCC4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Q1: How does GNE-2861 interact with its target and what are the downstream effects?
A1: GNE-2861 specifically targets group II p21-activated kinases (PAKs), namely PAK4, PAK5, and PAK6 [, ]. This inhibition disrupts the positive feedback loop between PAK4 and estrogen receptor alpha (ERα) in breast cancer cells []. Normally, ERα binds to the PAK4 gene, promoting its expression. PAK4, in turn, stabilizes ERα protein, activating its transcriptional activity and the expression of ERα target genes. By inhibiting PAK4, GNE-2861 reduces ERα activity and downstream signaling, thereby restoring sensitivity to tamoxifen in resistant breast cancer cells [].
Q2: What is the impact of GNE-2861 on tamoxifen resistance in breast cancer?
A2: Research suggests that PAK4 overexpression is linked to poor outcomes in breast cancer patients treated with endocrine therapy, including tamoxifen []. GNE-2861 demonstrates the ability to counteract this effect. In cellular models, GNE-2861 effectively sensitized tamoxifen-resistant MCF-7/LCC2 breast cancer cells to tamoxifen treatment []. This sensitization arises from GNE-2861's disruption of the ERα-PAK4 positive feedback loop, ultimately reducing ERα signaling and restoring tamoxifen sensitivity []. These findings highlight the potential of GNE-2861 as a therapeutic strategy to overcome tamoxifen resistance in breast cancer.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。